molecular formula C11H17N3O B2802330 N-[5-Methyl-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide CAS No. 2305395-59-7

N-[5-Methyl-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide

Cat. No. B2802330
CAS RN: 2305395-59-7
M. Wt: 207.277
InChI Key: JPCVABAGBAADKU-UHFFFAOYSA-N
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Description

N-[5-Methyl-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. MPTP is structurally similar to the neurotransmitter dopamine and is selectively taken up by dopaminergic neurons in the brain, where it is metabolized into a toxic metabolite that causes damage to these neurons.

Mechanism Of Action

MPTP is selectively taken up by dopaminergic neurons in the brain, where it is metabolized by the enzyme monoamine oxidase-B (MAO-B) into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+). MPP+ is then transported into the neuron by the dopamine transporter, where it accumulates and causes damage to the mitochondria, leading to cell death.
Biochemical and Physiological Effects:
The toxic effects of MPTP on dopaminergic neurons in the brain result in a decrease in dopamine levels, leading to the characteristic symptoms of Parkinson's disease. In addition, MPTP has been shown to induce oxidative stress and inflammation, further contributing to the damage to dopaminergic neurons.

Advantages And Limitations For Lab Experiments

One of the main advantages of using MPTP in lab experiments is its ability to selectively target dopaminergic neurons, allowing for the induction of Parkinson's disease-like symptoms in animal models. However, MPTP has limitations as a model for Parkinson's disease, as it only replicates certain aspects of the disease and does not fully capture the complexity of the human disease.

Future Directions

There are several future directions for research involving MPTP. One area of focus is the development of new treatments for Parkinson's disease based on the underlying mechanisms of MPTP-induced neurotoxicity. Additionally, researchers are exploring the use of MPTP as a tool to study other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, there is ongoing research into the development of new animal models that more accurately replicate the human disease.

Synthesis Methods

MPTP can be synthesized through a multistep process starting with the reaction of 3-methylpyrazole with 2-methylpropylamine to form the intermediate 3-(2-methylpropylamino)-5-methylpyrazole. This intermediate can then be reacted with acryloyl chloride to form the final product, MPTP.

Scientific Research Applications

MPTP has been used extensively in scientific research as a tool to study Parkinson's disease. By selectively damaging dopaminergic neurons in animal models, MPTP can induce Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. This has allowed researchers to study the underlying mechanisms of Parkinson's disease and develop potential treatments.

properties

IUPAC Name

N-[5-methyl-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-5-11(15)12-10-6-9(4)14(13-10)7-8(2)3/h5-6,8H,1,7H2,2-4H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCVABAGBAADKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-Methyl-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide

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